molecular formula C7H4BrF2NO2 B2539454 1-Bromo-5-fluoro-4-fluoromethyl-2-nitrobenzene CAS No. 1807004-77-8

1-Bromo-5-fluoro-4-fluoromethyl-2-nitrobenzene

Cat. No.: B2539454
CAS No.: 1807004-77-8
M. Wt: 252.015
InChI Key: SBAGFHVFSCUDAG-UHFFFAOYSA-N
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Description

1-Bromo-5-fluoro-4-fluoromethyl-2-nitrobenzene is an organic compound with the molecular formula C7H4BrF2NO2 It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, fluoromethyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-5-fluoro-4-fluoromethyl-2-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-bromo-5-fluoro-4-fluoromethylbenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the formation of by-products .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-5-fluoro-4-fluoromethyl-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is a typical setup.

    Oxidation: Potassium permanganate in an alkaline medium is often employed.

Major Products Formed

Scientific Research Applications

1-Bromo-5-fluoro-4-fluoromethyl-2-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-bromo-5-fluoro-4-fluoromethyl-2-nitrobenzene exerts its effects depends on the specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, altering their activity and leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the bromine and fluorine atoms can enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene
  • 1-Bromo-5-fluoro-2-methyl-4-nitrobenzene
  • 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene

Uniqueness

1-Bromo-5-fluoro-4-fluoromethyl-2-nitrobenzene is unique due to the presence of both fluorine and fluoromethyl groups, which can significantly influence its chemical reactivity and physical properties. The combination of these substituents with the nitro and bromine groups makes it a versatile compound for various applications .

Properties

IUPAC Name

1-bromo-5-fluoro-4-(fluoromethyl)-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO2/c8-5-2-6(10)4(3-9)1-7(5)11(12)13/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAGFHVFSCUDAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Br)F)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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